molecular formula C8H18ClNO2S B2849195 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride CAS No. 2034156-73-3

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride

Cat. No.: B2849195
CAS No.: 2034156-73-3
M. Wt: 227.75
InChI Key: ZRZQJZYMXWYVSE-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is a potent chemical compound widely used in scientific research. This compound is known for its diverse applications, ranging from drug synthesis to material science, making it an invaluable tool for advancements in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    3-(Tert-butylsulfonyl)pyrrolidine: Lacks the hydrochloride component.

    Pyrrolidine-2-one: A derivative with a different functional group.

Uniqueness

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-tert-butylsulfonylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-8(2,3)12(10,11)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQJZYMXWYVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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